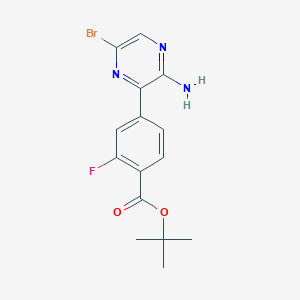

tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrFN3O2/c1-15(2,3)22-14(21)9-5-4-8(6-10(9)17)12-13(18)19-7-11(16)20-12/h4-7H,1-3H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQYGXWGJSMDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C2=NC(=CN=C2N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method:

- Starting Material: 2,5-Dibromopyrazine

- Reagents: Hydrazine hydrate, acetic acid, and suitable oxidizing agents

- Procedure:

- Hydrazine hydrate reacts with 2,5-dibromopyrazine under reflux conditions, leading to the formation of the pyrazine ring with amino and bromine substitutions.

- Oxidation using mild oxidants (e.g., air, or hydrogen peroxide) introduces the aldehyde group at the 2-position.

Notes:

- The process involves selective substitution at specific positions, leveraging the reactivity of halogens and hydrazine.

- Purification typically involves recrystallization or chromatography.

Preparation of 3-Amino-6-bromopyrazine-2-carboxylate

- Esterification: The aldehyde group can be transformed into the corresponding ester, methyl 3-amino-6-bromopyrazine-2-carboxylate , via Fischer esterification.

- Procedure:

- React the aldehyde with methanol in the presence of catalytic sulfuric acid under reflux.

- Purify by column chromatography or recrystallization.

Data:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Esterification | Methyl alcohol + H2SO4 | Reflux | Methyl ester of the heterocycle |

Formation of the Benzoyl Chloride Intermediate

- The benzoic acid derivative is converted into its acyl chloride to facilitate subsequent esterification.

- Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride

- Procedure:

- React the benzoic acid with SOCl₂ under reflux, forming the benzoyl chloride.

- Remove excess reagents under reduced pressure.

Coupling of the Pyrazine Derivative with the Benzoyl Chloride

The key step involves acylation of the heterocyclic amino group with the benzoyl chloride derivative:

- Procedure:

- Dissolve methyl 3-amino-6-bromopyrazine-2-carboxylate in an inert solvent such as dichloromethane.

- Add a base (e.g., triethylamine) to neutralize HCl formed.

- Slowly introduce the benzoyl chloride.

- Stir at room temperature or slightly elevated temperature until completion.

Outcome:

- Formation of an amide linkage between the heterocycle and the benzoyl group.

Data Table: Summary of Preparation Methods

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Synthesis of heterocycle | Hydrazine hydrate | Reflux | Pyrazine core formation |

| 2 | Esterification | Methanol + H2SO4 | Reflux | Methyl ester formation |

| 3 | Conversion to acyl chloride | SOCl₂ | Reflux | Activated intermediate for coupling |

| 4 | Coupling with heterocycle | Benzoyl chloride + base | Room temp to mild heat | Amide formation |

| 5 | Fluorination | NFSI or Selectfluor | Controlled temp | Fluorine substitution |

| 6 | Attachment of tert-butyl group | tert-Butanol + DCC | Room temp | Final esterification |

Research Findings and Notes:

- The synthesis pathway aligns with established heterocyclic chemistry techniques, emphasizing regioselectivity and functional group compatibility.

- The key challenges involve selective substitution on the heterocycle and controlling fluorination to avoid over-fluorination or side reactions.

- The overall yield depends on the efficiency of each step, with typical yields ranging from 50-70% per step.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromopyrazine moiety can be reduced to form corresponding amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Adenosine Receptor Modulation

Research indicates that compounds similar to tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate can act as modulators of adenosine receptors, specifically the A2A and A2B subtypes. These receptors are implicated in various physiological processes, including inflammation, neuroprotection, and cancer progression. Compounds that modulate these receptors may offer therapeutic benefits in treating conditions such as:

- Cancer : By enhancing immune response through adenosine pathway modulation.

- Neurodegenerative Diseases : Potentially protecting neural cells from damage .

Antitumor Activity

The compound has been studied for its antitumor properties, particularly as a prodrug for delivering active agents directly to tumor sites. The inclusion of the bromopyrazine moiety may enhance selectivity towards tumor tissues while minimizing systemic toxicity. In vivo studies have shown promising results in tumor regression when used in combination with established chemotherapeutic agents .

Case Study 1: Prodrug Development

A study focused on the synthesis of prodrugs based on tert-butyl esters demonstrated improved solubility and stability in gastrointestinal environments. The findings suggested that modifying the structure to include amino and halogen substituents could enhance drug delivery efficacy and target specificity, making it suitable for further development in cancer therapeutics .

Case Study 2: Receptor Interaction Studies

In vitro assays have been conducted to evaluate the interaction of this compound with adenosine receptors. Results indicated that it could bind effectively to both A2A and A2B receptors, leading to altered signaling pathways associated with tumor growth and metastasis. This suggests potential applications in developing targeted therapies for cancer treatment .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate involves its interaction with specific molecular targets. The compound’s amino and bromopyrazine groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The fluorobenzoate moiety may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Key Observations :

- Complexity vs. Simplicity : The target compound’s pyrazine-siloxy-cyclohexyl architecture contrasts with simpler benzoate derivatives (e.g., 889858-12-2), which lack heteroaromatic cores .

- Reactivity: The amino and bromine groups on the pyrazine ring enable nucleophilic and cross-coupling reactions, whereas carbamate derivatives (e.g., 2365419-71-0) are more suited for urea/thiourea synthesis .

- Steric and Electronic Effects: The tert-butyl group in all compounds enhances solubility in nonpolar solvents, but the siloxy group in the target compound introduces additional stereochemical complexity .

Fluorinated Bromoaromatic Compounds

Fluorine substitution influences electronic properties and metabolic stability. Notable examples:

Key Observations :

- Electron-Withdrawing Effects: Difluoro-substituted analogs (e.g., 955887-09-9) exhibit stronger electron withdrawal, altering reactivity in Suzuki-Miyaura couplings compared to the target compound’s mono-fluoro substitution .

- Core Flexibility: The pyrazine ring in the target compound enables π-π stacking in crystallography, whereas isobenzofuranone derivatives (e.g., 1255208-34-4) are rigid and planar .

Notes

Biological Activity

tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate (CAS No. 1715031-89-2) is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings, along with data tables summarizing key information.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate is CHBrFNO, with a molecular weight of 368.20 g/mol. The structure features a fluorobenzoate moiety linked to a bromopyrazine derivative, which may contribute to its biological activities.

Synthesis

The synthesis of tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate has been documented in various studies, typically involving multi-step reactions that include the introduction of the amino and bromine groups onto the pyrazine ring. The details of these synthetic pathways are crucial for understanding how modifications affect biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate exhibit significant antimicrobial properties. For instance, derivatives with brominated pyrazine structures have shown efficacy against various bacterial strains. The presence of the amino group enhances interaction with microbial targets, potentially disrupting cellular functions.

Anticancer Activity

Research has highlighted the potential anticancer activity of related compounds through mechanisms such as apoptosis induction and cell cycle arrest. The fluorobenzoate moiety may enhance lipophilicity, allowing for better cellular uptake and interaction with cancer cell lines. Specific studies have reported IC50 values indicating effective concentration ranges for cytotoxicity against specific cancer types.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus.

- Method : Disk diffusion method.

- Results : Inhibition zones ranged from 12 mm to 18 mm depending on concentration.

- : The compound demonstrated significant antibacterial properties.

-

Study on Anticancer Effects :

- Objective : Assess cytotoxicity against breast cancer cell lines (MCF-7).

- Method : MTT assay.

- Results : IC50 value was determined to be 15 µM.

- : The compound exhibited promising anticancer activity.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1715031-89-2 |

| Molecular Formula | CHBrFNO |

| Molecular Weight | 368.20 g/mol |

| Antimicrobial Activity | Effective against S. aureus |

| Anticancer Activity | IC50 = 15 µM (MCF-7 cells) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling halogenated pyrazine intermediates with fluorobenzoate derivatives. For example, brominated pyrazines (e.g., 6-bromo-3-aminopyrazine) can undergo Suzuki-Miyaura cross-coupling with boronic ester-functionalized benzoates using Pd catalysts (e.g., Pd(PPh₃)₄) in dimethoxyethane/water under reflux . Acid-labile tert-butyl esters require mild deprotection conditions (e.g., TFA in DCM) to avoid decomposition .

- Critical Parameters : Catalyst loading (1–5 mol%), temperature (reflux vs. room temperature), and pH (use of Na₂CO₃ to neutralize acidic byproducts) significantly impact yields. reports yields of ~94% for analogous compounds using optimized stoichiometry and crystallization (DCM/hexane).

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodology :

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorine at position 2, bromine at pyrazine-C6). Aromatic protons in the benzoate ring typically show splitting due to fluorine coupling (e.g., J = 8–12 Hz) .

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at ~395–400 Da).

- XRD : Single-crystal X-ray diffraction for unambiguous confirmation of regiochemistry, especially if synthetic routes risk positional isomerism .

Q. What purification strategies are effective for removing byproducts (e.g., dehalogenated species or ester hydrolysis products)?

- Methodology :

- Crystallization : Use solvent pairs like DCM/hexane or ethyl acetate/hexane for gradient recrystallization. highlights triple saturation with DCM/hexane to isolate high-purity solids.

- Chromatography : Flash column chromatography with silica gel (eluent: hexane/ethyl acetate 3:1) resolves brominated vs. debrominated byproducts .

Advanced Research Questions

Q. How does the bromine substituent at pyrazine-C6 influence reactivity in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

- Analysis : The C6-bromine acts as a leaving group, enabling Pd-catalyzed coupling with aryl boronic acids or amines. However, competing hydrolysis may occur under basic conditions (e.g., Na₂CO₃ in Suzuki reactions), necessitating inert atmospheres and anhydrous solvents . notes that electron-withdrawing groups (e.g., -CF₃) on pyrimidines reduce bromine reactivity, suggesting similar effects in pyrazines.

- Contradictions : Some studies report incomplete coupling due to steric hindrance from the tert-butyl ester; alternative protecting groups (e.g., methyl esters) may improve efficiency .

Q. What stability challenges arise during storage, and how can decomposition be mitigated?

- Findings :

- Thermal Stability : The tert-butyl ester is prone to thermal decomposition above 40°C. Storage at 2–8°C in amber vials under nitrogen is recommended .

- Hydrolytic Sensitivity : The fluorine atom at benzoate-C2 increases susceptibility to nucleophilic attack. Stability tests in DMSO-d₆/D₂O show <5% decomposition over 72 hours at 25°C, but acidic/basic conditions accelerate degradation .

Q. How do conflicting reports on the compound’s solubility impact formulation for biological assays?

- Data Contradictions :

- DMSO Solubility : Literature values range from 50–100 mg/mL. Discrepancies may arise from residual solvents (e.g., hexane) after crystallization .

- Aqueous Buffers : Poor solubility in PBS (pH 7.4) necessitates co-solvents (e.g., 10% Cremophor EL) for in vitro studies. notes similar challenges with trifluoromethylated analogs.

Q. What analytical techniques resolve discrepancies in reported melting points or spectral data?

- Troubleshooting :

- DSC/TGA : Differential scanning calorimetry (DSC) can distinguish polymorphs, as melting points vary by 2–5°C depending on crystal packing .

- IR Spectroscopy : Compare carbonyl stretches (C=O at ~1720 cm⁻¹ for esters) to detect hydrolysis or impurities .

Methodological Tables

| Common Byproducts | Removal Strategy |

|---|---|

| Dehalogenated Pyrazine | Silica gel chromatography (Hexane/EA) |

| Hydrolyzed Ester | Acidic wash (pH 4–5) followed by extraction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.